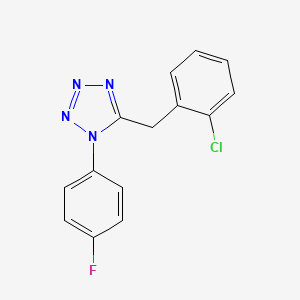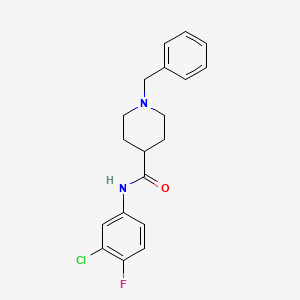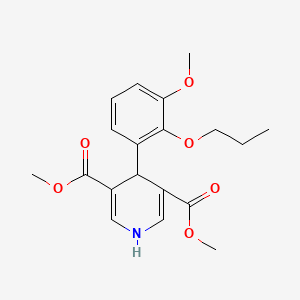![molecular formula C16H12BrNO3 B4437886 8-(4-bromophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4437886.png)
8-(4-bromophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one
Vue d'ensemble
Description
8-(4-bromophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one, also known as BDQ, is a synthetic compound that belongs to the class of quinoline derivatives. It has been found to have potential applications in the field of medicinal chemistry due to its unique chemical structure and pharmacological properties.
Mécanisme D'action
8-(4-bromophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one inhibits the mycobacterial ATP synthase by binding to the c-ring of the enzyme, which prevents the rotation of the rotor and the synthesis of ATP. This leads to a decrease in energy production and ultimately the death of the mycobacterium. 8-(4-bromophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one has been shown to be highly specific for the mycobacterial ATP synthase and does not affect the human enzyme.
Biochemical and Physiological Effects:
8-(4-bromophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one has been shown to have low toxicity and good pharmacokinetic properties, making it an attractive candidate for use in tuberculosis therapy. It has been found to be well-tolerated in clinical trials and has shown promising results in the treatment of multidrug-resistant tuberculosis. 8-(4-bromophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic efficacy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 8-(4-bromophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one is its specificity for the mycobacterial ATP synthase, which allows for targeted inhibition of the enzyme. This makes it a useful tool for studying the role of the ATP synthase in mycobacterial physiology and metabolism. However, one limitation of 8-(4-bromophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one is its high cost, which may restrict its use in some research settings.
Orientations Futures
There are several potential future directions for research on 8-(4-bromophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one. One area of interest is the development of new derivatives of 8-(4-bromophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one with improved potency and pharmacokinetic properties. Another area of research is the exploration of the role of the mycobacterial ATP synthase in drug resistance and persistence. Additionally, 8-(4-bromophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one may have applications in the treatment of other bacterial infections, and further studies are needed to explore its potential in this area.
Applications De Recherche Scientifique
8-(4-bromophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one has been extensively studied for its potential applications in the treatment of tuberculosis. It has been found to be a potent inhibitor of the mycobacterial ATP synthase, which is essential for the survival of Mycobacterium tuberculosis. 8-(4-bromophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one has been shown to have antimicrobial activity against drug-resistant strains of tuberculosis and has been approved for use in combination therapy for the treatment of multidrug-resistant tuberculosis.
Propriétés
IUPAC Name |
8-(4-bromophenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO3/c17-10-3-1-9(2-4-10)11-6-16(19)18-13-7-15-14(5-12(11)13)20-8-21-15/h1-5,7,11H,6,8H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVVYSMQOHWPESO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC3=C(C=C2NC1=O)OCO3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-methoxyethyl)-2-{[4-(1-piperidinylmethyl)benzoyl]amino}benzamide](/img/structure/B4437814.png)
![2-([1]benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(2-methylphenyl)acetamide](/img/structure/B4437815.png)

![5-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-10H-pyrido[1,2-a]thieno[3,2-d]pyrimidin-10-one](/img/structure/B4437849.png)
![N-(3,4-dimethoxyphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4437861.png)
![N-(4-methylphenyl)-3-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4437867.png)
![5-(4-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4437868.png)
![3-{2-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-2H-tetrazol-5-yl}pyridine](/img/structure/B4437874.png)
![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B4437892.png)
![8-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B4437897.png)


![4-[(2-ethyl[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]butanoic acid](/img/structure/B4437916.png)
![N-(3-chloro-4-methoxyphenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4437923.png)